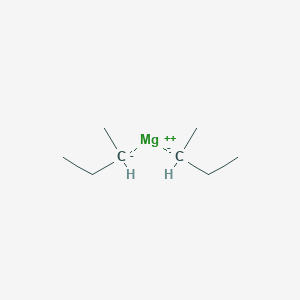
Magnesium, bis(1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, bis(1-methylpropyl)-, commonly known as MBP, is a chemical compound that is widely used in scientific research. MBP is a magnesium salt that is commonly used as a source of magnesium ions in various biochemical and physiological studies.
作用機序
MBP dissociates in aqueous solutions to release magnesium ions. Magnesium ions are essential for the proper functioning of many enzymes, including those involved in ATP synthesis, DNA replication, and protein synthesis. Magnesium ions also play a role in the regulation of ion channels, neurotransmission, and muscle contraction.
生化学的および生理学的効果
Magnesium ions have numerous biochemical and physiological effects. They are involved in the regulation of blood pressure, heart rhythm, and glucose metabolism. Magnesium ions also play a role in the immune system, and they are essential for the proper functioning of the nervous system. Magnesium deficiency can lead to muscle weakness, fatigue, and cardiovascular problems.
実験室実験の利点と制限
MBP is a reliable source of magnesium ions for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal lab conditions. However, MBP has some limitations. It is not suitable for experiments that require precise control of the magnesium ion concentration, as it can be difficult to determine the exact concentration of magnesium ions in solution. MBP is also not suitable for experiments that require a high degree of purity, as it may contain impurities that can interfere with the results.
将来の方向性
There are many potential future directions for research related to MBP. One area of interest is the potential therapeutic benefits of magnesium supplementation. Studies have shown that magnesium supplementation may be beneficial for a variety of conditions, including hypertension, diabetes, and cardiovascular disease. Another area of interest is the role of magnesium ions in the regulation of ion channels and neurotransmission. Further research in this area could lead to the development of new treatments for neurological disorders. Finally, research could be conducted to determine the optimal concentration of magnesium ions for various biochemical and physiological processes. This information could be used to improve the accuracy and reliability of lab experiments that require the use of magnesium ions.
合成法
MBP can be synthesized by reacting magnesium oxide or magnesium hydroxide with 1-methylpropyl alcohol. The reaction is carried out under controlled conditions, and the resulting product is purified by recrystallization. The chemical formula of MBP is Mg(C4H9)2O4, and its molecular weight is 214.5 g/mol.
科学的研究の応用
MBP is widely used in scientific research as a source of magnesium ions. Magnesium ions play a crucial role in many biological processes, including DNA replication, protein synthesis, and energy metabolism. MBP is commonly used in studies related to the regulation of ion channels, neurotransmission, and muscle contraction. It is also used in studies related to the effects of magnesium deficiency and the potential therapeutic benefits of magnesium supplementation.
特性
CAS番号 |
17589-14-9 |
|---|---|
製品名 |
Magnesium, bis(1-methylpropyl)- |
分子式 |
C8H18Mg |
分子量 |
138.53 g/mol |
IUPAC名 |
magnesium;butane |
InChI |
InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*3H,4H2,1-2H3;/q2*-1;+2 |
InChIキー |
JDZMCPAYDLVVIC-UHFFFAOYSA-N |
SMILES |
CC[CH-]C.CC[CH-]C.[Mg+2] |
正規SMILES |
CC[CH-]C.CC[CH-]C.[Mg+2] |
その他のCAS番号 |
17589-14-9 |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



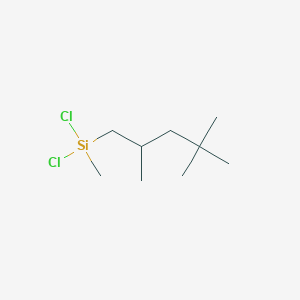



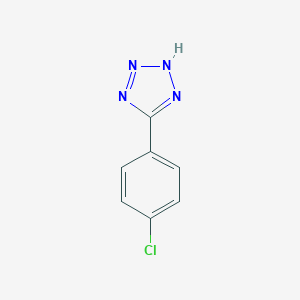
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
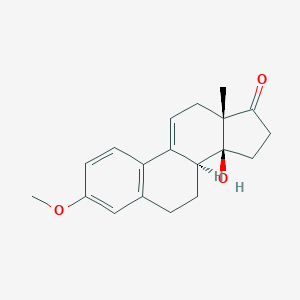
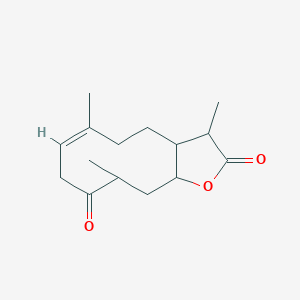
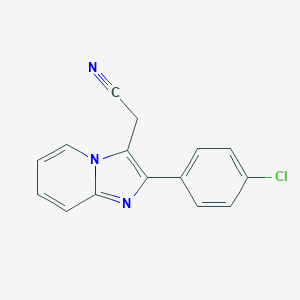
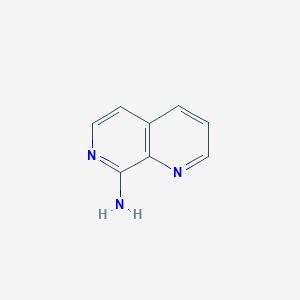
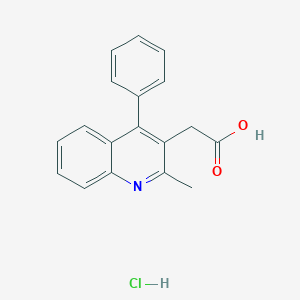
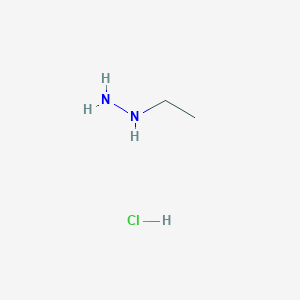
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
